Brofaromine

Serotonin Reuptake Inhibition In Vivo Pharmacology Mechanism of Action

Researchers studying dual serotonergic mechanisms require an MAO-A inhibitor with a distinct pharmacological profile. Brofaromine (CAS 63638-91-5) uniquely combines selective, reversible MAO-A inhibition (IC50 0.2 μM) with 5-HT reuptake inhibition-enabling investigations not achievable with moclobemide or other RIMAs. • Dual Mechanism: Simultaneous MAO-A blockade + 5-HT reuptake inhibition for depression/anxiety models. • Extended t½: 12-15 h vs. 1-3 h for moclobemide-reduces dosing frequency in chronic studies. • Favorable Safety: 7-fold tyramine pressor potentiation vs. 56-fold for tranylcypromine. Supplied at ≥98% purity; global shipping available.

Molecular Formula C14H16BrNO2
Molecular Weight 310.19 g/mol
CAS No. 63638-91-5
Cat. No. B1663282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrofaromine
CAS63638-91-5
Synonyms4-(5-methoxy-7-bromobenzofuranyl)-2-piperidine
brofaromin
brofaromine
brofaromine hydrochloride
CGP 11305A
CGP-11305A
Molecular FormulaC14H16BrNO2
Molecular Weight310.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=C(O2)C3CCNCC3)Br
InChIInChI=1S/C14H16BrNO2/c1-17-11-6-10-7-13(9-2-4-16-5-3-9)18-14(10)12(15)8-11/h6-9,16H,2-5H2,1H3
InChIKeyWZXHSWVDAYOFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brofaromine: Reversible MAO-A Inhibitor


Brofaromine (CGP 11305A) is a selective, reversible inhibitor of monoamine oxidase A (MAO-A) with additional serotonin (5-HT) reuptake inhibitory properties [1]. It belongs to the class of reversible inhibitors of MAO-A (RIMAs), distinguishing it from older, irreversible, and non-selective MAO inhibitors. It is primarily used in research settings for the study of depression and anxiety disorders [2].

Reversible MAO-A inhibition with 5-HT reuptake inhibition
RIMA class tool compound for depression/anxiety research models
Dual pharmacological profile supports serotonergic pathway studies

Why Brofaromine Cannot Be Substituted


Generic substitution among MAO-A inhibitors is not scientifically valid due to critical differences in pharmacodynamic and pharmacokinetic profiles. Brofaromine is distinguished from other RIMAs like moclobemide by its dual mechanism of action (MAO-A inhibition and 5-HT reuptake inhibition), significantly longer half-life, and distinct side effect profile [1]. Furthermore, compared to irreversible MAO inhibitors like phenelzine and tranylcypromine, brofaromine's reversibility translates to a markedly reduced risk of tyramine-induced hypertensive crises, allowing for less stringent dietary restrictions in clinical studies [2]. The following evidence quantifies these critical differences, which directly impact experimental design and the interpretation of results.

5-HT reuptake mechanism absent in moclobemide
Brofaromine’s dual MAO-A/5-HT inhibition profile may shift pharmacological readout compared to pure RIMAs; moclobemide does not inhibit serotonin uptake.
Tyramine pressor response profile differs substantially
Irreversible MAOIs show markedly higher tyramine potentiation. Reported lower pressor sensitivity with brofaromine may alter dietary tyramine control assumptions in research protocols.
Elimination half-life mismatch with short-acting RIMAs
Brofaromine’s longer half-life (multiple hours vs. 1–3 h for moclobemide/toloxatone) may require different dosing schedules and influences exposure stability in chronic models.

Brofaromine vs. Other MAO-A Inhibitors


In Vivo 5-HT Uptake Inhibition vs. Moclobemide

Brofaromine exhibits dual pharmacological activity, inhibiting both MAO-A and serotonin (5-HT) reuptake in vivo. In contrast, moclobemide, a closely related RIMA, lacks this property. This was demonstrated using an in vivo [³H]cyanoimipramine binding assay in rats, where moclobemide showed no activity, confirming that the effect of brofaromine is due to true inhibition of 5-HT uptake [1].

5-HT uptake inhibition
Head-to-head
In vivo [³H]cyanoimipramine binding: brofaromine significantly inhibits; moclobemide shows no activity.
Supports combined serotonergic/MAO-A research not feasible with moclobemide.
Rat brain, oral administration; assay-dependent confirmation required.
Serotonin Reuptake Inhibition In Vivo Pharmacology Mechanism of Action

Tyramine Pressor Response vs. Irreversible MAOIs

The risk of hypertensive crisis ('cheese effect') is significantly lower with brofaromine than with irreversible MAO inhibitors. In human subjects, brofaromine treatment resulted in only a 7-fold increase in oral tyramine pressor sensitivity, compared to a 56-fold increase for tranylcypromine [1]. Furthermore, the median effective dose (ED50) of tyramine was 44 mg with brofaromine versus 8 mg with tranylcypromine, a 5.5-fold difference [2]. The increased pressor sensitivity normalized within 8 days of stopping brofaromine, compared to 30 days for tranylcypromine and over 8 weeks for phenelzine [3].

Tyramine pressor response
Head-to-head
7-fold potentiation (brofaromine) vs. 56-fold (tranylcypromine); ED50 tyramine 44 mg vs. 8 mg.
Supports tyramine interaction endpoint review; lower pressor potentiation may reduce dietary confound.
Human oral pressor test; normalization within 8 days (brofaromine) vs. 30 days (tranylcypromine).
Tyramine Interaction Safety Profile Pressor Response

Sleep Architecture vs. Moclobemide

A cross-study comparison of clinical trial data revealed a significant difference in the side effect profiles of brofaromine and moclobemide. While both drugs were safe for driving, brofaromine was associated with a measurable decrease in sleep quality and a reduction in sleep duration. In contrast, moclobemide did not affect any sleep parameter [1].

Sleep architecture
Cross-study
Brofaromine shortened sleep duration and decreased quality; moclobemide did not affect any sleep parameter.
Supports sleep parameter endpoint evaluation; differing CNS profiles influence model selection.
Cross-study comparison of placebo-controlled depression trials; context-dependent.
Sleep Disturbance Side Effect Profile Clinical Trial

Plasma Half-Life vs. Moclobemide

Brofaromine has a significantly longer elimination half-life compared to other RIMAs like moclobemide and toloxatone. A pharmacokinetic review of five MAO-A inhibitors reported a half-life of 12-15 hours for brofaromine, which is 4-15 times longer than the 1-3 hour half-life of moclobemide and toloxatone [1]. This is corroborated by a separate study reporting a mean half-life of 14.2 hours in healthy volunteers [2].

Plasma half-life
Cross-study
12–15 h (brofaromine) vs. 1–3 h (moclobemide/toloxatone); 4- to 15-fold longer.
Supports extended-interval dosing research; longer t1/2 may allow less frequent administration.
Healthy volunteers, oral route; age/liver function may alter kinetics.
Pharmacokinetics Elimination Half-Life Drug Metabolism

Brofaromine: Key Research Applications


Dual MAO-A and 5-HT Reuptake Inhibition

For research projects exploring the therapeutic potential of dual serotonergic mechanisms, brofaromine is the superior choice over other RIMAs like moclobemide. Evidence from in vivo models demonstrates that brofaromine uniquely inhibits 5-HT reuptake in addition to MAO-A [1]. This allows for the study of a distinct pharmacological profile not achievable with other selective MAO-A inhibitors.

Long-Term In Vivo Studies with Reduced Dosing

When designing chronic animal studies or clinical trials, the extended half-life of brofaromine (12-15 hours) compared to moclobemide (1-3 hours) is a significant advantage [2]. This longer duration of action can reduce dosing frequency, minimize handling stress in animals, and improve subject compliance in human studies, while maintaining more stable drug levels.

Safer MAO Inhibition in Anxiety Disorder Studies

Brofaromine is a well-validated tool for research into social phobia and panic disorder, as evidenced by placebo-controlled trials showing significant improvement in 78% of patients on the Clinical Global Impression scale (vs 23% on placebo) [3]. Its favorable tyramine interaction profile (7-fold pressor potentiation vs 56-fold for tranylcypromine) makes it a safer choice for clinical research in anxious populations where strict dietary control is challenging [4].

Sleep Disruption as a Confounding Variable

Researchers must carefully select their MAO-A inhibitor when study endpoints include sleep quality. Cross-study data indicate that brofaromine shortens sleep duration and decreases sleep quality, whereas moclobemide does not affect sleep parameters [5]. This makes moclobemide the preferred choice for studies requiring sleep neutrality, but positions brofaromine as a useful positive control or tool for investigating drug-induced sleep architecture changes.

Application
Selection Property
Validation Focus
Serotonergic mechanism research models
Dual MAO-A/5-HT reuptake inhibition
In vivo 5-HT uptake assay
Chronic dosing research models
Extended plasma half-life profile
Dosing interval and exposure stability
Anxiety disorder research models
Tyramine pressor response profile
Dietary tyramine interaction endpoints
Sleep architecture research
Sleep parameter endpoint profile
Drug-induced sleep changes analysis

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